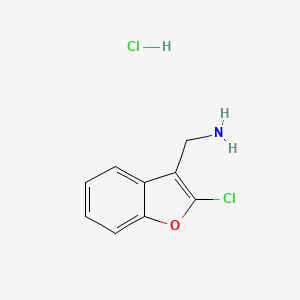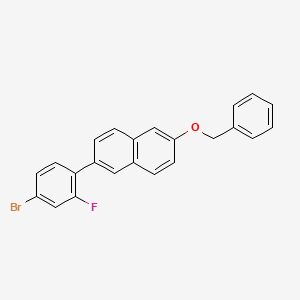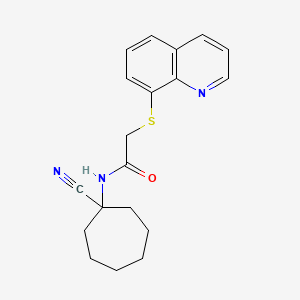
(2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride” is a chemical compound with the formula C9H9Cl2NO . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature .
Molecular Structure Analysis
The molecular structure of “(2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride” is characterized by a benzofuran ring attached to a methanamine group . The molecular weight of the compound is 218.08 .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of (2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride, focusing on six unique applications:
Anticancer Research
(2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride has shown potential in anticancer research due to its ability to inhibit the growth of various cancer cell lines. Benzofuran derivatives, in general, have been studied for their cytotoxic effects on cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound’s unique structure allows it to interfere with cell proliferation and induce apoptosis in cancerous cells.
Antibacterial Applications
This compound has been explored for its antibacterial properties. Benzofuran derivatives are known for their ability to combat bacterial infections by disrupting bacterial cell walls and inhibiting essential bacterial enzymes . Research has indicated that (2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride can be effective against a range of bacterial strains, making it a candidate for developing new antibacterial agents.
Antiviral Research
Benzofuran compounds, including (2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride, have been investigated for their antiviral activities. These compounds can inhibit viral replication and prevent the spread of viruses within the host . Studies have shown that benzofuran derivatives can be particularly effective against viruses such as hepatitis C, making them promising candidates for antiviral drug development.
Neuroprotective Effects
Research has suggested that (2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride may have neuroprotective properties. Benzofuran derivatives have been studied for their ability to protect neurons from oxidative stress and neuroinflammation . This makes them potential therapeutic agents for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Anti-inflammatory Applications
The anti-inflammatory properties of (2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride have been a subject of interest. Benzofuran derivatives can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines . This makes them useful in treating inflammatory conditions and diseases characterized by chronic inflammation.
Antioxidant Research
Benzofuran derivatives, including (2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride, have been studied for their antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative damage . This antioxidant activity is beneficial in preventing oxidative stress-related diseases and promoting overall cellular health.
Zukünftige Richtungen
The future directions for research on “(2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride” and similar compounds could include further exploration of their synthesis, characterization, and potential applications. Benzofuran derivatives have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, making these substances potential natural drug lead compounds .
Eigenschaften
IUPAC Name |
(2-chloro-1-benzofuran-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO.ClH/c10-9-7(5-11)6-3-1-2-4-8(6)12-9;/h1-4H,5,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTNCIZPZKPKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)Cl)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-1-benzofuran-3-yl)methanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(5-Phenyl-1,3-oxazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2628736.png)

![2-chloro-N-[4-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2628738.png)
![2-(7-Methoxy-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2628739.png)
![2-((3-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2628740.png)
![6-ethyl 3-methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2628741.png)


![(E)-ethyl 4-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoate](/img/structure/B2628747.png)

![2,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2628751.png)
![ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)piperidine-1-carboxylate](/img/structure/B2628753.png)
![9-(3,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
